molecular formula C19H12N2O2 B5287945 (E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5287945
M. Wt: 300.3 g/mol
InChI Key: OFLULEFYZIDHPE-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a naphthalene ring and a nitrophenyl group connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile typically involves the condensation of 2-naphthaldehyde with 4-nitrobenzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions to form corresponding amides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of (E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-naphthalen-2-yl-3-(4-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.

    (E)-2-naphthalen-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a nitro group.

    (E)-2-naphthalen-2-yl-3-(4-chlorophenyl)prop-2-enenitrile: Features a chloro group instead of a nitro group.

Uniqueness

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of nonlinear optical materials.

Properties

IUPAC Name

(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c20-13-18(11-14-5-9-19(10-6-14)21(22)23)17-8-7-15-3-1-2-4-16(15)12-17/h1-12H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLULEFYZIDHPE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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